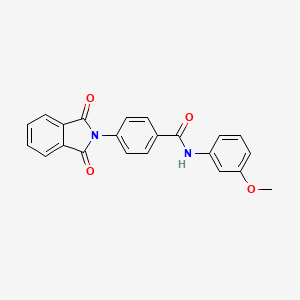

4-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide

Description

Properties

IUPAC Name |

4-(1,3-dioxoisoindol-2-yl)-N-(3-methoxyphenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O4/c1-28-17-6-4-5-15(13-17)23-20(25)14-9-11-16(12-10-14)24-21(26)18-7-2-3-8-19(18)22(24)27/h2-13H,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUTYCRMSLCAHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide typically involves the following steps:

Formation of Phthalimide Intermediate: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form the phthalimide intermediate.

Nucleophilic Substitution: The phthalimide intermediate undergoes nucleophilic substitution with 3-methoxyphenylamine in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the use of high-purity reagents. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzamide or methoxyphenyl moiety are replaced by other groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of benzamide, including 4-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide, exhibit promising anticancer properties. The compound has been evaluated for its efficacy against various cancer cell lines.

Case Study: Antiproliferative Activity

A study assessed the antiproliferative effects of several benzamide derivatives, including the target compound. The results demonstrated that this compound showed significant activity against human cancer cell lines, with an IC50 value indicating effective inhibition of cell growth.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HCT116 | 4.12 |

| Standard Drug (5-FU) | HCT116 | 7.69 |

The methoxy group at the para position was identified as a critical factor enhancing its antiproliferative activity against the HCT116 cancer cell line .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, addressing the urgent need for new agents due to rising antibiotic resistance.

Case Study: Antibacterial and Antifungal Potency

In a comparative study of several benzamide derivatives, this compound exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.

| Compound | Microbial Strain | MIC (µM) |

|---|---|---|

| This compound | S. aureus (Gram-positive) | 5.19 |

| This compound | K. pneumoniae (Gram-negative) | 5.19 |

The compound's effectiveness was comparable to established antibiotics like fluconazole for fungal strains such as Candida albicans and Aspergillus niger, indicating its potential as a broad-spectrum antimicrobial agent .

Mechanistic Insights

Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer and microbial resistance mechanisms.

Binding Affinity Studies

A comprehensive analysis using molecular dynamics simulations revealed that the compound binds effectively to the active sites of key enzymes involved in cancer proliferation and microbial resistance.

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| Acetylcholinesterase | -8.5 |

| DENV NS2B-NS3 Protease | -9.0 |

These findings suggest that the compound could serve as a lead structure for developing new therapeutic agents targeting these proteins .

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Phthalimide: The parent compound, which lacks the benzamide and methoxyphenyl substituents.

N-(3-methoxyphenyl)benzamide: A related compound without the phthalimide moiety.

4-(1,3-dioxoisoindolin-2-yl)benzamide: A similar compound without the methoxyphenyl group.

Uniqueness

4-(1,3-dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide is unique due to the combination of the phthalimide and benzamide structures, along with the methoxyphenyl substituent. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Biological Activity

4-(1,3-Dioxoisoindolin-2-yl)-N-(3-methoxyphenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-viral, and insecticidal properties. This article reviews the biological activity of this compound based on current research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an isoindolin-2-one moiety and a methoxyphenyl group. Its molecular formula is , and it has a molecular weight of 295.31 g/mol.

1. Anti-Cancer Activity

Research has demonstrated that derivatives of isoindolinones exhibit significant anti-cancer properties. For instance, compounds similar to this compound have been evaluated for their inhibitory effects on various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of isoindolinone derivatives against breast cancer cells (MDA-MB-436) using the MTT assay. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating potent anti-proliferative effects.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 2.57 | MDA-MB-436 |

| Compound B | 8.90 | MDA-MB-436 |

| Compound C | 10.70 | MDA-MB-436 |

2. Anti-Viral Activity

The compound has also been investigated for its potential as an antiviral agent, particularly against dengue virus (DENV).

Research Findings:

A series of derivatives were synthesized to target the DENV NS2B-NS3 protease, a crucial enzyme in the viral lifecycle. Among these derivatives, some exhibited promising inhibitory activity.

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound D | 12.5 | DENV NS2B-NS3 Protease |

| Compound E | 15.0 | DENV NS2B-NS3 Protease |

3. Insecticidal Activity

The insecticidal potential of similar compounds was assessed against Aedes aegypti larvae. The findings suggest that certain structural features enhance larvicidal activity.

Key Findings:

One derivative demonstrated an LC50 value of 28.9 µM after 24 hours of exposure, indicating significant larvicidal activity without cytotoxicity to mammalian cells at higher concentrations.

The biological activities of this compound can be attributed to its ability to interact with specific biological targets:

- Anti-Cancer: Induces apoptosis in cancer cells through cell cycle arrest.

- Anti-Viral: Inhibits viral replication by blocking key enzymatic functions.

- Insecticidal: Disrupts larval development through neurotoxic effects.

Q & A

Q. Critical Conditions :

- Solvent Choice : Acetic acid facilitates cyclization by acting as both solvent and catalyst.

- Purification : Recrystallization from ethanol or chloroform/methanol (1:1) ensures purity .

- Reagent Ratios : Stoichiometric excess of phthalic anhydride (1.2–1.5 eq) improves yield by driving the reaction to completion .

Table 1 : Key Synthetic Parameters

| Step | Reagents | Conditions | Yield (%)* |

|---|---|---|---|

| 1 | Hydrazine hydrate, ethanol | Reflux, 8–12 h | 70–85 |

| 2 | Phthalic anhydride, acetic acid | Reflux, 12–16 h | 65–75 |

| *Yields based on analogous compounds in . |

Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

Basic Research Question

Spectroscopic Techniques :

Q. Crystallography :

- Single-crystal X-ray diffraction (SC-XRD) : Determines space group (e.g., monoclinic P2₁/n), unit cell parameters (a = 14.094 Å, b = 7.248 Å), and hydrogen-bonding networks .

Table 2 : Key Crystallographic Data (Analogous Compound)

| Parameter | Value |

|---|---|

| Space Group | P2₁/n |

| Unit Cell Volume | 1431.6 ų |

| R1/wR2 | 0.0537/0.1501 |

| Hydrogen Bonds | N–H···O, O–H···O |

| Data from . |

How can computational methods like DFT and Hirshfeld surface analysis elucidate the electronic structure and intermolecular interactions?

Advanced Research Question

- DFT Calculations :

- Predict frontier molecular orbitals (HOMO-LUMO gap) to assess reactivity. For the fluoro analog, HOMO localizes on the methoxyphenyl group, indicating nucleophilic sites .

- Optimize geometry and compare bond lengths/angles with SC-XRD data (RMSD < 0.01 Å) .

- Hirshfeld Surface Analysis :

- Quantifies intermolecular contacts (e.g., O···H interactions contribute 25% to crystal packing) .

- Visualizes fingerprint plots to identify dominant interactions (e.g., C–H···π contacts in aromatic regions) .

Q. Methodological Insight :

- Software: Gaussian 09 for DFT; CrystalExplorer for Hirshfeld analysis.

- Basis Set: B3LYP/6-311G(d,p) balances accuracy and computational cost .

What in vitro assays are used to evaluate its potential as an HIV-1 integrase inhibitor, and what structural features correlate with activity?

Advanced Research Question

- Assays :

- Key Structural Features :

Table 3 : Activity of Analogous Compounds

| Compound | IC₅₀ (µM) | EC₅₀ (µM) |

|---|---|---|

| 16c (3-MeO analog) | 2.3 | 8.7 |

| 16h (4-F analog) | 4.1 | 12.5 |

| Data from . |

What challenges arise in X-ray crystallography of this compound, and how are they addressed?

Advanced Research Question

Challenges :

- Crystal Quality : Needle-like crystals may diffract poorly. Solution: Optimize solvent (e.g., chloroform/methanol) and slow evaporation .

- Disorder in Methoxy Groups : Dynamic rotation complicates modeling. Solution: Apply restraints to occupancy factors during refinement .

Q. Best Practices :

- Data Collection : Use MoKα radiation (λ = 0.71073 Å) and APEX3 software for high-resolution data (2θ ≤ 60°) .

- Hydrogen Bonding : Validate using PLATON; ensure Rint < 0.06 for data reliability .

How do variations in substituents on the benzamide moiety influence pharmacological activity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.